molecular formula C19H13NO B2795271 2-(Furan-2-yl)-4-phenylquinoline CAS No. 20364-43-6

2-(Furan-2-yl)-4-phenylquinoline

Cat. No.: B2795271
CAS No.: 20364-43-6
M. Wt: 271.319
InChI Key: BXHHMFXGXKGQRV-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-phenylquinoline is a heterocyclic aromatic compound that combines the structural features of both furan and quinoline. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-(Furan-2-yl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and furan-2-carbaldehyde as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the quinoline ring system.

Another method involves the Pfitzinger reaction, where isatin and furan-2-carbaldehyde are used as starting materials. This reaction is also carried out under basic conditions, often using sodium hydroxide in an aqueous medium. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoline derivative.

Chemical Reactions Analysis

2-(Furan-2-yl)-4-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits significant antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.

    Medicine: Due to its potential biological activities, it is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-phenylquinoline involves its interaction with various molecular targets. In the case of its antibacterial activity, it is believed to inhibit bacterial enzymes involved in cell wall synthesis, leading to cell death. For its anticancer activity, it may interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

2-(Furan-2-yl)-4-phenylquinoline can be compared with other similar compounds, such as:

    2-(Furan-2-yl)-4-methylquinoline: This compound has a methyl group instead of a phenyl group, which may result in different biological activities and chemical reactivity.

    2-(Furan-2-yl)-4-chloroquinoline: The presence of a chlorine atom can enhance the compound’s electrophilic substitution reactions and potentially increase its antimicrobial activity.

    2-(Furan-2-yl)-4-phenoxyquinoline: The phenoxy group can introduce different steric and electronic effects, influencing the compound’s overall reactivity and biological properties.

Properties

IUPAC Name

2-(furan-2-yl)-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c1-2-7-14(8-3-1)16-13-18(19-11-6-12-21-19)20-17-10-5-4-9-15(16)17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHMFXGXKGQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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